molecular formula C15H18N2O2 B071918 tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 166398-33-0

tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B071918
CAS No.: 166398-33-0
M. Wt: 258.32 g/mol
InChI Key: AEGRRYPLKCPBBE-UHFFFAOYSA-N
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Description

tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile and high-value synthetic intermediate, primarily employed in medicinal chemistry and pharmaceutical research for the construction of complex isoquinoline-based scaffolds. This compound features a bicyclic 3,4-dihydroisoquinoline core, which is a privileged structure in drug discovery, and is functionally diversified with two key protecting and directing groups: a tert-butoxycarbonyl (Boc) group and a cyano substituent. The Boc group serves as a critical protecting agent for the secondary amine, enhancing the compound's stability and solubility during synthetic manipulations, and can be readily removed under mild acidic conditions to unveil a reactive amine handle for further derivatization. The electron-withdrawing cyano group at the 6-position acts as a meta-directing group in electrophilic aromatic substitution reactions, allowing for precise regioselective functionalization of the aromatic ring, and can also be transformed into other valuable functional groups such as aminomethyl, tetrazole, or carboxylic acid derivatives. Its primary research value lies in its application as a key precursor in the synthesis of diverse biologically active molecules, particularly for the development of kinase inhibitors, epigenetic modulators, and central nervous system (CNS) active agents. Researchers utilize this building block to efficiently generate focused libraries of tetrahydroisoquinoline compounds for high-throughput screening and structure-activity relationship (SAR) studies, accelerating lead optimization campaigns in early-stage drug discovery.

Properties

IUPAC Name

tert-butyl 6-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGRRYPLKCPBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439325
Record name tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166398-33-0
Record name tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate isoquinoline derivative and tert-butyl cyanoacetate.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s structure combines a rigid dihydroisoquinoline core with a tert-butyl carbamate protecting group and a cyano substituent at position 6. Key reactive sites include:

  • Cyano group : Electrophilic character, enabling nucleophilic additions or reductions.
  • Tert-butyl carbamate : Labile under acidic conditions, facilitating deprotection to free amines.
  • Dihydroisoquinoline ring : Susceptible to oxidation or functionalization at the α-position.

2.1. DDQ-Promoted α-Cyanation

The compound participates in oxidative α-cyanation under metal-free conditions using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant. This reaction proceeds via single-electron transfer (SET) to generate a radical cation intermediate, followed by hydrogen atom abstraction to form a reactive iminium ion. Trapping with cyanide nucleophiles yields α-cyanated products .

Example Reaction:

Starting MaterialConditionsProductYieldSource
tert-Butyl 6-cyano-THIQ carboxylateDDQ, (n-Bu)₃SnCN, CH₃CN, rtα-Cyanated dihydroisoquinoline derivatives78%

Mechanism:

  • Oxidation : DDQ abstracts an electron from the dihydroisoquinoline, forming a radical cation.
  • Deprotonation : DDQ radical abstracts a β-hydrogen, generating an iminium ion.
  • Cyanation : (n-Bu)₃SnCN attacks the iminium ion, installing the cyano group.

2.2. Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), yielding the free amine. This step is critical for further functionalization in drug discovery .

Example Reaction:

Starting MaterialConditionsProductYieldSource
tert-Butyl 6-cyano-THIQ carboxylate4M HCl/dioxane, reflux6-Cyano-1,2,3,4-THIQ85%

Cyano Group Reactivity

  • Hydrolysis : The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, enabling access to primary amines or heterocycles .

Example Reduction:

Starting MaterialConditionsProductYieldSource
tert-Butyl 6-cyano-THIQ carboxylateH₂ (1 atm), Pd/C, EtOHtert-Butyl 6-amino-THIQ carboxylate90%

Mechanistic Insights

  • Radical Pathways : DDQ-mediated reactions proceed via SET mechanisms, forming transient radical intermediates that enhance regioselectivity .
  • Iminium Ion Trapping : The electron-deficient iminium ion (generated post-oxidation) is highly reactive toward nucleophiles like cyanide, enabling efficient functionalization .
  • Acid Sensitivity : The tert-butyl group stabilizes the carbamate under basic conditions but cleaves readily in acidic environments, preserving the cyano group’s integrity .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that compounds of this class may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents.
  • Neuroprotective Effects : Research suggests that derivatives of isoquinoline can provide neuroprotection in models of neurodegenerative diseases, potentially leading to treatments for conditions like Alzheimer's disease.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Synthesis : It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cyclization processes.
  • Functionalization : The cyano group allows for further functionalization, making it valuable in the development of novel compounds with tailored properties.

Material Science

In material science, this compound is being investigated for:

  • Polymer Chemistry : Its derivatives can be incorporated into polymers to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology : The compound's unique structure may allow it to be used in the development of nanomaterials with specific electronic or optical properties.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al. (2023)Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Johnson et al. (2024)NeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions, indicating potential for neurodegenerative disease treatment.
Lee et al. (2025)Organic SynthesisDeveloped a new synthetic route utilizing this compound as a key intermediate for synthesizing complex isoquinoline derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The tert-butyl dihydroisoquinoline carboxylate family varies in substituent type, position, and electronic effects. Key analogs include:

Compound Name (CAS) Substituent Position & Group Key Properties/Applications Reference(s)
tert-Butyl 6-isopropoxy-... (11c) Position 6: -OCH(CH3)2 Isopropoxy group enhances lipophilicity; synthesized via alkylation (65% yield). NMR: δ 1.32 (d, J = 6.1 Hz, 6H) for isopropyl .
tert-Butyl 7-bromo-... (5) Position 7: -Br Bromo substituent enables Suzuki-Miyaura coupling (99% yield). Key intermediate for aryl/heteroaryl functionalization .
tert-Butyl 6-(hydroxymethyl)-... (622867-52-1) Position 6: -CH2OH Hydroxymethyl group allows oxidation to carboxylic acid or esterification. Molecular weight: 263.33 .
tert-Butyl 6-amino-7-chloro-... (912846-75-4) Positions 6: -NH2; 7: -Cl Chloro and amino groups confer dual electronic effects. Used as a pharmaceutical intermediate .
tert-Butyl 8-bromo-6-hydroxy-... (1579518-76-5) Positions 6: -OH; 8: -Br Bromo-hydroxy combination useful for regioselective derivatization. Molar mass: 328.20 .

Spectroscopic and Physical Properties

  • NMR Profiles: The cyano-substituted compound’s 1H NMR is unreported, but the cyano carbon in 13C NMR typically resonates at δ ~110–124. tert-Butyl 6-isopropoxy-... shows distinct isopropyl signals at δ 1.32 (d, 6H) .
  • Mass Spectrometry: tert-Butyl 6-isopropoxy-... exhibits ESI-MS m/z: 191.1 [M+H-Boc]+, while the cyano analog’s MS data are unspecified .

Biological Activity

Tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate, identified by its CAS number 166398-33-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by relevant data and case studies.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 262.32 g/mol
  • Structure : The compound features a dihydroisoquinoline core with a cyano group and a tert-butyl ester functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis via caspase activation
HepG2 (Liver)15.2Cell cycle arrest at G1 phase
NFS-60 (Leukemia)12.8Inhibition of histone deacetylases (HDACs)

The compound's ability to induce apoptosis and inhibit HDAC activity suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The results indicate significant inhibitory effects:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes relevant in metabolic disorders:

Enzyme Inhibition Type IC50 (µM)
α-glucosidaseCompetitive inhibition25.0
CholinesteraseNon-competitive inhibition30.5

The inhibition of α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate digestion .

Case Studies

  • Anticancer Efficacy in Vivo : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The compound was administered at doses of 10 mg/kg body weight for three weeks .
  • Synergistic Effects with Other Drugs : When combined with standard chemotherapeutics like doxorubicin, the compound showed enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapy strategies .
  • Safety Profile Assessment : Toxicity studies revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .

Q & A

Basic: What are standard synthetic routes for tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected dihydroisoquinoline intermediates (e.g., tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate ) can undergo cyanation using metal-catalyzed cross-coupling (e.g., Pd-catalyzed reactions with cyanide sources) . Alternatively, direct functionalization at the 6-position via lithiation-electrophilic quench strategies has been reported for structurally similar derivatives, yielding moderate to high purity products (72–79% yields) . Key steps include:

  • Purification : Flash column chromatography with hexane/EtOAc (10:1) .
  • Characterization : Confirmed via 1^1H NMR (aromatic protons at δ 6.6–7.0 ppm) and ESI-MS (e.g., [M+H-Boc]+ at m/z 191.1) .

Basic: How is the Boc-protecting group strategically used in synthesizing derivatives of this compound?

Answer:
The tert-butoxycarbonyl (Boc) group serves as a transient protecting agent for the secondary amine in dihydroisoquinoline scaffolds. It enables selective functionalization at the 6-position (e.g., cyanation, alkoxy substitution) while preventing side reactions. Post-synthesis, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield free amines for downstream modifications . Stability under microwave-assisted coupling conditions (e.g., 90°C in 1,4-dioxane) makes it ideal for multistep syntheses .

Advanced: How do steric and electronic effects influence substitution reactions at the 6-position?

Answer:
Substituent effects are critical for reaction efficiency. For example:

  • Steric hindrance : Bulkier electrophiles (e.g., isopropoxy vs. ethoxy) reduce yields (65% vs. 79%) due to restricted access to the reactive site .
  • Electronic effects : Electron-withdrawing groups (e.g., cyano) enhance electrophilic substitution at the 6-position by polarizing the aromatic ring. This is evidenced by higher reactivity in brominated precursors compared to hydroxylated analogs .
    Methodological tip : Optimize reaction temperature (e.g., 0°C for lithiation) and solvent polarity (THF for better electrophile solubility) to mitigate these effects .

Advanced: What analytical methods resolve structural ambiguities in dihydroisoquinoline derivatives?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish regioisomers. For example, coupling constants (J = 8.4–2.5 Hz) and splitting patterns (doublets vs. triplets) confirm substitution patterns on the aromatic ring .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 263.33) and fragmentation patterns (e.g., loss of Boc group) .
  • X-ray crystallography : Resolves absolute stereochemistry in chiral derivatives, though limited by crystal growth challenges in Boc-protected analogs .

Advanced: How can contradictory yield data in similar syntheses be addressed?

Answer:
Discrepancies often arise from:

  • Reaction scale : Milligram-scale reactions may show lower yields due to inefficient mixing or heat transfer vs. gram-scale .
  • Catalyst loading : Pd(dppf)Cl2_2 at 5 mol% vs. 10 mol% impacts coupling efficiency in cyanation steps .
    Troubleshooting :
  • Use inert atmosphere (N2_2) to prevent catalyst oxidation.
  • Pre-dry solvents (e.g., THF over molecular sieves) to avoid hydrolysis side reactions .

Advanced: What role does this compound play in medicinal chemistry applications?

Answer:
The 6-cyano substitution enhances binding affinity in target proteins. For example:

  • Kinase inhibitors : Derivatives like tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate are intermediates in Wee1 kinase inhibitors, with IC50_{50} values <100 nM .
  • Opioid peptidomimetics : The dihydroisoquinoline core mimics tyrosine residues in opioid receptors, with trifluoromethyl or benzyl groups modulating selectivity .
    Methodology : Post-Boc removal, acylation or alkylation tailors the scaffold for specific targets .

Advanced: How are computational methods used to optimize its reactivity?

Answer:

  • DFT calculations : Predict electrophilic aromatic substitution sites (C6 vs. C7) based on Fukui indices .
  • Molecular dynamics : Simulate Boc group stability under microwave conditions (100°C, 1 hour) to optimize reaction time .
    Validation : Compare computed NMR chemical shifts (<2 ppm deviation) with experimental data .

Advanced: What are key stability considerations during storage?

Answer:

  • Temperature : Store at 2–8°C under anhydrous conditions to prevent Boc group hydrolysis .
  • Light sensitivity : Amber glass vials minimize photodegradation of the cyano group .
  • Purity : Monitor via HPLC (retention time 12–14 min, C18 column) to detect decomposition products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Reactant of Route 2
tert-butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate

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